

Pyrimidin-4-yl-methanol: A Core Component in Synthetic Chemistry

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Compound of Interest

Compound Name: *Pyrimidin-4-yl-methanol*

Cat. No.: *B030098*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Pyrimidin-4-yl-methanol, a heterocyclic alcohol, serves as a crucial building block in the synthesis of a variety of biologically active compounds. Its pyrimidine core is a key structural motif in numerous pharmaceuticals and agrochemicals, rendering this compound a valuable intermediate for research and development in medicinal and materials chemistry. This guide provides a comprehensive overview of the fundamental properties of **pyrimidin-4-yl-methanol**, including its physicochemical characteristics, synthesis, and spectroscopic profile, presented in a format tailored for scientific professionals.

Core Properties and Data

Pyrimidin-4-yl-methanol is a light yellow crystalline solid at room temperature. Its fundamental properties are summarized in the tables below for ease of reference and comparison.

Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Source
CAS Number	33581-98-5	[1] [2]
Molecular Formula	C ₅ H ₆ N ₂ O	[2] [3]
Molecular Weight	110.11 g/mol	[2]
Canonical SMILES	<chem>C1=CN=C(C=N1)CO</chem>	[1]
InChI Key	OEYVFRVNVPKHQQ-UHFFFAOYSA-N	[1]

Table 2: Physicochemical Properties

Property	Value	Notes	Source
Melting Point	75-78 °C	[4]	
Boiling Point	250.8 °C	Predicted	
Density	1.227 g/cm ³	Predicted	
pKa	13.41	Predicted	
Appearance	Light yellow crystalline solid		
Purity	≥97.0%	As per typical commercial specifications	

Table 3: Solubility Data

Solvent	Solubility
Dimethylformamide (DMF)	30 mg/mL
Dimethyl sulfoxide (DMSO)	50 mg/mL
Ethanol	30 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2)	10 mg/mL

Synthesis and Spectroscopic Characterization

As a synthetic intermediate, the preparation and characterization of **pyrimidin-4-yl-methanol** are of primary importance. While a specific, detailed protocol for its synthesis is not readily available in the reviewed literature, a general synthetic pathway can be proposed based on established pyrimidine chemistry.

Experimental Protocols

Proposed Synthesis of **Pyrimidin-4-yl-methanol**:

A plausible synthetic route involves the reduction of a corresponding pyrimidine-4-carboxylic acid or its ester derivative.

- Reaction Scheme:
 - Start with a suitable precursor such as pyrimidine-4-carboxylic acid.
 - Dissolve the starting material in an appropriate anhydrous solvent (e.g., tetrahydrofuran).
 - Add a reducing agent, such as lithium aluminum hydride (LiAlH_4), portion-wise at a reduced temperature (e.g., $0\text{ }^{\circ}\text{C}$).
 - Allow the reaction to proceed to completion, which can be monitored by thin-layer chromatography.
 - Quench the reaction carefully with water and a sodium hydroxide solution.

- Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to yield **pyrimidin-4-yl-methanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR (Proton NMR):
 - Dissolve approximately 5-10 mg of **pyrimidin-4-yl-methanol** in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
 - Transfer the solution to a 5 mm NMR tube.
 - Acquire the spectrum on a 300 MHz or higher NMR spectrometer.
 - The resulting spectrum is expected to be consistent with the structure of **pyrimidin-4-yl-methanol**.[\[5\]](#)

Infrared (IR) Spectroscopy:

- Prepare the sample as a KBr (potassium bromide) pellet.
- Mix a small amount of **pyrimidin-4-yl-methanol** with dry KBr powder and press it into a thin, transparent disk.
- Alternatively, for a solution-state spectrum, dissolve the compound in a suitable solvent (e.g., chloroform) and use a liquid cell.
- Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over a standard range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS):

- Dissolve a small sample of **pyrimidin-4-yl-methanol** in a suitable volatile solvent (e.g., methanol, acetonitrile).

- Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.
- Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[M+H]^+$. A peak at m/z 111.05 is expected.[\[4\]](#)

Table 4: Spectroscopic Data

Technique	Observed Data	Source
¹ H NMR	Spectrum consistent with structure	[5]
UV λ_{max}	245, 276 nm	[1] [4]
Mass Spec (MH ⁺)	111.4	[4]

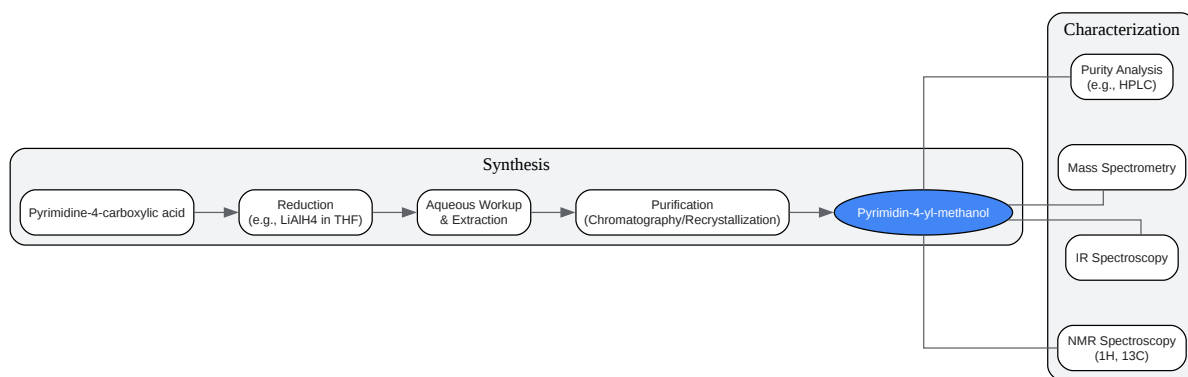
Applications in Drug Discovery and Agrochemicals

Pyrimidin-4-yl-methanol is not typically used as an active ingredient itself but rather as a versatile precursor in the synthesis of more complex molecules with specific biological activities.

- Fungicides: It has been utilized in the synthesis of thiobenzoimidazoles, which have demonstrated fungicidal properties.[\[1\]](#)
- Kinase Inhibitors: The pyrimidine scaffold is central to the development of various kinase inhibitors. Derivatives of **pyrimidin-4-yl-methanol** have been investigated as potential ROS1 kinase inhibitors for cancer therapy, although the final compounds are structurally modified.[\[6\]](#)

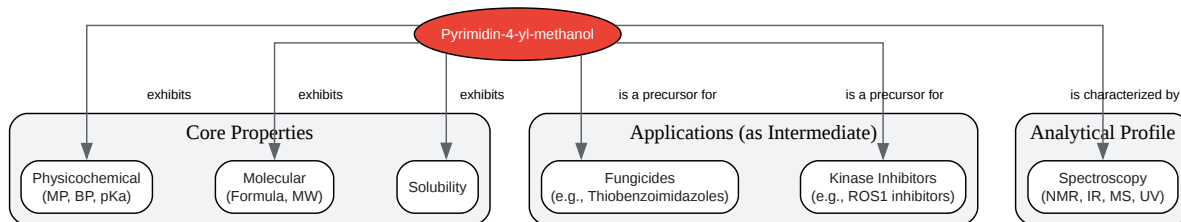
Visualization of Workflows and Relationships

To illustrate the logical flow of information and experimental processes described in this guide, the following diagrams are provided in DOT language.



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Caption: Proposed workflow for the synthesis and characterization of **Pyrimidin-4-yl-methanol**.



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Caption: Logical relationships of **Pyrimidin-4-yl-methanol**'s properties and applications.

Conclusion

Pyrimidin-4-yl-methanol is a foundational chemical intermediate with significant potential in the development of new chemical entities for pharmaceutical and agrochemical applications. This guide provides a detailed summary of its core properties and outlines standard methodologies for its synthesis and characterization, serving as a valuable resource for professionals in the field. The provided data and workflows are intended to facilitate further research and application of this versatile compound.

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